molecular formula C7H5N3O B3074730 3h-Imidazo[4,5-b]pyridine-6-carbaldehyde CAS No. 1022158-38-8

3h-Imidazo[4,5-b]pyridine-6-carbaldehyde

Cat. No.: B3074730
CAS No.: 1022158-38-8
M. Wt: 147.13 g/mol
InChI Key: GLNNBBMOCZIOAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3H-Imidazo[4,5-b]pyridine-6-carbaldehyde (CAS 1022158-38-8) is a versatile heterocyclic aromatic compound with a molecular formula of C7H5N3O and a molecular weight of 147.13 g/mol . This solid serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. The compound's structure, featuring a carbaldehyde functional group, makes it a crucial precursor for the synthesis of more complex molecules. Scientific studies have demonstrated that the 3H-imidazo[4,5-b]pyridine scaffold is significant in developing novel therapeutic agents. Specifically, derivatives based on this core structure have been designed and evaluated for their potential as anticancer agents, showing moderate cytotoxic activity against various cancer cell lines such as MCF-7 and K562 . Furthermore, this scaffold is integral in kinase inhibitor research, with related 7-(pyrazol-4-yl) analogues being co-crystallized with kinases like Aurora-A to study their distinct binding modes and interactions with the P-loop and post-hinge region, providing crucial insights for rational drug design . Researchers utilize this aldehyde primarily to access a wide range of functionalized imidazopyridines through reactions at the formyl group. It is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-imidazo[4,5-b]pyridine-6-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c11-3-5-1-6-7(8-2-5)10-4-9-6/h1-4H,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLNNBBMOCZIOAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101265216
Record name 3H-Imidazo[4,5-b]pyridine-6-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101265216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1022158-38-8
Record name 3H-Imidazo[4,5-b]pyridine-6-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1022158-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3H-Imidazo[4,5-b]pyridine-6-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101265216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3h Imidazo 4,5 B Pyridine 6 Carbaldehyde and Its Derivatives

Classical and Established Synthetic Approaches to Imidazo[4,5-b]pyridines

Classical methods for the synthesis of imidazo[4,5-b]pyridines predominantly rely on the cyclocondensation of 2,3-diaminopyridine (B105623) precursors with various carbon electrophiles. These established routes are widely utilized due to the availability of starting materials and the versatility of the transformations.

The most common and direct approach to the imidazo[4,5-b]pyridine core involves the reaction of 2,3-diaminopyridine with a one-carbon synthon that forms the C2 position of the imidazole (B134444) ring. This can be achieved using aldehydes, carboxylic acids, or their functional equivalents under various reaction conditions.

The reaction of 2,3-diaminopyridine with aldehydes initially forms an intermediate aminal, which then requires an oxidative step to aromatize to the final imidazo[4,5-b]pyridine product. nih.gov Several oxidative systems have been employed for this transformation, offering different advantages in terms of yield, reaction conditions, and environmental impact.

One environmentally benign method involves the reaction of 2,3-diaminopyridine with substituted aryl aldehydes in water under thermal conditions, utilizing air as the oxidant. This one-step air oxidative cyclocondensation proceeds without the need for any additional oxidative reagents, affording excellent yields of 1H-imidazo[4,5-b]pyridine derivatives. mdpi.comnih.gov Another approach utilizes chlorotrimethylsilane (B32843) in DMF as a promoter, followed by oxidation with atmospheric oxygen, which also provides very good yields. mdpi.comnih.gov Additionally, molecular iodine has been shown to be an effective and less toxic oxidant for this condensation, promoting the reaction in DMF. organic-chemistry.org

Table 1: Examples of Oxidative Condensation of 2,3-Diaminopyridine with Aldehydes
AldehydeOxidant/ConditionsProductYield (%)Reference
Substituted aryl aldehydesAir, Water, Thermal1H-Imidazo[4,5-b]pyridine derivatives83-87 mdpi.comnih.gov
(Hetero)aromatic aldehydesChlorotrimethylsilane, DMF, Air3H-Imidazo[4,5-b]pyridine derivatives79-80 mdpi.comnih.gov
BenzaldehydeIodine, DMF, 100°C2-Phenyl-3H-imidazo[4,5-b]pyridineNot specified organic-chemistry.org

A widely used and robust method for the synthesis of 2-substituted imidazo[4,5-b]pyridines is the condensation of 2,3-diaminopyridine with carboxylic acids or their derivatives, such as esters and nitriles. nih.gov These reactions typically require harsh dehydrating conditions or high temperatures to facilitate the cyclization and removal of water.

A common dehydrating agent for this reaction is polyphosphoric acid (PPA), which, when heated with the reactants, provides good yields of the desired products. mdpi.comsemanticscholar.org Microwave irradiation has been shown to accelerate this process. mdpi.comsemanticscholar.org For a more environmentally friendly approach, microwave-assisted heating of 2,3-diaminopyridine and various carboxylic acids on a silica (B1680970) gel support has been developed, resulting in moderate to good yields. nih.gov Furthermore, a solvent-free condensation of arylenediamines with esters, mediated by lithium bromide at elevated temperatures, has been successfully employed to produce 2-substituted imidazopyridines in good to excellent yields. mdpi.comnih.gov

Table 2: Synthesis of Imidazo[4,5-b]pyridines from 2,3-Diaminopyridine and Carboxylic Acid Equivalents
Carboxylic Acid/EquivalentReagent/ConditionsProductYield (%)Reference
Carboxylic acidPolyphosphoric acid (PPA), Heat2-Substituted imidazo[4,5-b]pyridines~75 mdpi.comsemanticscholar.org
Different carboxylic acidsSilica gel, Microwave, 100 W2-Substituted imidazo[4,5-b]pyridines71-92 nih.gov
EstersLithium bromide, 110-115°C, Solvent-free2-Substituted imidazopyridinesGood to excellent mdpi.comnih.gov
Formic acidReflux, 6 h3H-Imidazo[4,5-b]pyridineNot specified mdpi.com

Orthoesters, such as triethyl orthoformate and triethyl orthoacetate, serve as effective functional equivalents of carboxylic acids for the synthesis of imidazo[4,5-b]pyridines. These reagents react with 2,3-diaminopyridine to form the corresponding imidazo[4,5-b]pyridine and its 2-methyl derivative, respectively. The cyclization is typically achieved by refluxing the diaminopyridine in the orthoester, followed by treatment with hydrochloric acid, leading to high yields of the products. mdpi.comnih.govsemanticscholar.org

Table 3: Orthoester-Mediated Synthesis of Imidazo[4,5-b]pyridines
OrthoesterConditionsProductYield (%)Reference
Triethyl orthoformateReflux, then HClImidazo[4,5-b]pyridine83 mdpi.comnih.govsemanticscholar.org
Triethyl orthoacetateReflux, then HCl2-Methyl-3H-imidazo[4,5-b]pyridine78 mdpi.comnih.govsemanticscholar.org

An alternative to the direct cyclocondensation of diaminopyridines is the reductive cyclization of nitro-aminopyridine precursors. This strategy involves the in situ reduction of a nitro group to an amino group, which then undergoes intramolecular cyclization with a suitably positioned functional group to form the imidazole ring.

Sodium dithionite (B78146) is an inexpensive, safe, and effective reducing agent for the chemoselective reduction of aromatic nitro groups. organic-chemistry.org This reagent has been successfully employed in a one-pot, tandem reductive cyclization for the synthesis of 3H-imidazo[4,5-b]pyridines from 2-nitro-3-aminopyridine and various aldehydes. nih.gov The in situ generated amino group from the reduction of the nitro group condenses with the aldehyde, followed by cyclization to afford the desired heterocyclic product. This method is advantageous due to its mild reaction conditions and the use of a readily available reducing agent. nih.govrsc.org The protocol often features a short reaction time and high isolated yields. rsc.org

Table 4: Sodium Dithionite-Mediated Reductive Cyclization
Starting MaterialReagentConditionsProductYield (%)Reference
2-Nitro-3-aminopyridine, AldehydesSodium dithionite (Na2S2O4)One-pot, tandem reductive cyclization3H-Imidazo[4,5-b]pyridines>90 (general for similar systems) nih.govrsc.org

Reductive Cyclization Strategies Utilizing Nitro-Aminopyridine Intermediates

Stannous Chloride (SnCl2)-Catalyzed Reductions

A key step in the synthesis of the imidazo[4,5-b]pyridine ring system is the formation of a diamine precursor, which can then undergo cyclization. Stannous chloride (tin(II) chloride) is a widely used reagent for this purpose, particularly for the reduction of a nitro group adjacent to an amino group on the pyridine (B92270) ring.

One established method involves the reductive cyclization of 2-nitro-3-aminopyridine with aldehydes or ketones using stannous chloride dihydrate (SnCl₂·2H₂O) as the reducing agent. nih.gov In this reaction, SnCl₂ selectively reduces the nitro group to an amine, forming an unstable in situ pyridine-2,3-diamine intermediate. This diamine then readily condenses with the aldehyde (such as a protected form of the carbaldehyde at position 6) to form the imidazole ring. The presumed mechanism involves the formylation of the aniline (B41778) nitrogen, followed by nitro reduction and subsequent cyclization. nih.gov This approach provides a direct, one-step synthesis to the imidazopyridine scaffold. nih.gov While SnCl₂ can also act as a mild Lewis acid catalyst in other multi-component reactions to form different imidazopyridine isomers, its primary role in this context is as a reductant. researchgate.net

Table 1: Overview of SnCl₂-Catalyzed Reductive Cyclization

Starting Material Reagent Catalyst Key Transformation Product Scaffold Ref
2-Nitro-3-aminopyridine Aldehydes / Ketones SnCl₂·2H₂O Reductive cyclization 1H-Imidazo[4,5-b]pyridine nih.gov

One-Pot Tandem Reaction Protocols for Imidazo[4,5-b]pyridine Synthesis

One-pot tandem reactions represent an efficient and sustainable strategy for synthesizing complex molecules like imidazo[4,5-b]pyridines by minimizing intermediate purification steps, reducing waste, and saving time. A notable approach involves a sequence of nucleophilic aromatic substitution (SNAr), reduction, and heterocyclization in a single reaction vessel. acs.org

This process can be initiated with a substrate like 2-chloro-3-nitropyridine (B167233). acs.org The synthesis proceeds through the following sequence:

SNAr Reaction : The 2-chloro-3-nitropyridine reacts with a primary amine. This step introduces the substituent that will ultimately be at the N-3 position of the final product. acs.org

Reduction : The nitro group of the resulting N-substituted-3-nitropyridin-2-amine is then reduced in situ to an amino group, typically using a reducing agent like zinc powder in the presence of acid. acs.org This forms the crucial pyridine-2,3-diamine derivative.

Condensation/Cyclization : An aldehyde is added to the reaction mixture, which condenses with the newly formed diamine. Subsequent aromatization leads to the formation of the desired 3-(Alkyl/Aralkyl)-2-aryl/heteroaryl-3H-imidazo[4,5-b]pyridine. acs.org

This entire tandem process can be effectively carried out in an environmentally benign water-isopropanol (H₂O-IPA) medium, which facilitates the reactions and aligns with green chemistry principles. acs.org

Advanced and Catalytic Synthetic Routes to Imidazo[4,5-b]pyridine-6-carbaldehyde Derivatives

Modern synthetic strategies increasingly rely on catalytic methods, particularly those using transition metals, to achieve high efficiency, selectivity, and functional group tolerance in the construction of the imidazo[4,5-b]pyridine core.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis has become indispensable for forming the carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds necessary for assembling and functionalizing the imidazo[4,5-b]pyridine system. Palladium and copper are the most prominent metals used in these transformations.

Palladium-catalyzed cross-coupling reactions are powerful tools for synthesizing imidazo[4,5-b]pyridines and their derivatives. acs.org These methods are valued for their versatility and reliability. acs.org

Amidation: A facile synthesis of the imidazo[4,5-b]pyridine core can be achieved through a Pd-catalyzed amidation of 2-chloro-3-amino-heterocycles. organic-chemistry.org In this approach, a 2-chloro-3-aminopyridine is coupled with a primary amide. The reaction, facilitated by a palladium catalyst and a suitable ligand like Me₄tBu-XPhos, proceeds via C-N bond formation, followed by an in situ cyclization and dehydration to yield the final product in a single vessel. organic-chemistry.org This method provides efficient access to products with substitution at the N1 and C2 positions. researchgate.net

Buchwald-Hartwig Cross-Coupling: This reaction provides a rapid and facile route to C2-substituted imidazo[4,5-b]pyridine analogues. researchgate.netresearchgate.net Starting with a 2-halo-imidazo[4,5-b]pyridine, this palladium-mediated reaction can couple various nucleophiles, including enolizable heterocycles, to the C2 position. The catalytic system often employs Pd(OAc)₂ with a specialized phosphine (B1218219) ligand such as Xantphos. researchgate.netresearchgate.net

Suzuki Coupling: The Suzuki-Miyaura reaction is highly effective for creating C-C bonds, particularly for introducing aryl or heteroaryl substituents at the C2 position of the imidazo[4,5-b]pyridine ring. researchgate.net This method involves the coupling of a 2-halo-imidazo[4,5-b]pyridine with an organoboron reagent, such as an aryl or heteroaryl trifluoroborate salt, in the presence of a palladium catalyst. researchgate.net

Table 2: Palladium-Catalyzed Reactions in Imidazo[4,5-b]pyridine Synthesis

Reaction Type Substrates Catalyst System (Example) Bond Formed Purpose Ref
Amidation 2-Chloro-3-aminopyridine, Primary Amide Pd catalyst, Me₄tBu-XPhos C-N Ring formation organic-chemistry.org
Buchwald-Hartwig 2-Halo-imidazo[4,5-b]pyridine, Nucleophile Pd(OAc)₂, Xantphos C-N C2-Functionalization researchgate.net, researchgate.net
Suzuki Coupling 2-Halo-imidazo[4,5-b]pyridine, Organoboron reagent (A-taphos)₂PdCl₂ C-C C2-Functionalization researchgate.net, researchgate.net

Copper-catalyzed reactions offer a cost-effective alternative to palladium for C-N bond formation. Copper-catalyzed aerobic oxidative amination has been developed for the synthesis of various fused nitrogen-containing heterocyles. acs.org For instance, the synthesis of imidazo[1,5-a]pyridines has been achieved through a copper(II)-catalyzed tandem reaction between a pyridine ketone and a benzylamine, using oxygen as a clean oxidant. nih.gov This process involves condensation, amination, and oxidative dehydrogenation steps. nih.gov Similarly, copper catalysts are used in the denitrogenative transannulation of pyridotriazoles with amines to form imidazo[1,5-a]pyridines, utilizing molecular oxygen from the air as the sole oxidant. acs.org Another one-pot procedure uses a copper(I) catalyst to synthesize imidazo[1,2-a]pyridines from aminopyridines and nitroolefins with air as the oxidant. organic-chemistry.org These examples demonstrate the potential of copper-catalyzed oxidative amination strategies to be adapted for the synthesis of the imidazo[4,5-b]pyridine isomer.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and improved selectivity compared to conventional heating methods. nih.govfrontiersin.orgnih.gov This technology is particularly effective when combined with transition metal catalysis.

The synthesis of 3-substituted 2-aryl/heteroaryl imidazo[4,5-b]pyridines has been successfully achieved using palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, under microwave-enhanced conditions. researchgate.net Microwave irradiation can significantly reduce the reaction time for these coupling processes from hours to minutes. researchgate.netresearchgate.net For example, Pd-catalyzed C-N bond forming reactions with cycloalkenyl nonaflates and enolizable heterocycles are driven to completion in 30-60 minutes under microwave conditions. researchgate.net This rapid and efficient heating makes microwave-assisted catalysis a valuable tool for the diversity-oriented synthesis of highly functionalized imidazo[4,5-b]pyridine derivatives. researchgate.netnih.gov The use of microwave energy aligns with green chemistry principles by reducing energy consumption and enabling the use of environmentally friendly solvents. nih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

Parameter Conventional Heating Microwave-Assisted Synthesis Advantage of Microwave Ref
Reaction Time Hours to days Minutes to hours Significant reduction researchgate.net, nih.gov
Product Yield Moderate to good Good to excellent Often higher frontiersin.org, nih.gov
Energy Consumption High Low More efficient nih.gov
Side Products Can be significant Often reduced Higher purity nih.gov

Phase Transfer Catalysis (PTC) in Imidazo[4,5-b]pyridine Alkylation

Phase Transfer Catalysis (PTC) has emerged as a powerful and environmentally conscious technique for the N-alkylation of imidazo[4,5-b]pyridine scaffolds. researchgate.netuctm.edu This methodology facilitates the reaction between a water-soluble nucleophile (the deprotonated imidazopyridine) and an organic-soluble electrophile (an alkyl halide) by using a phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetra-n-butylammonium bromide (TBAB). uctm.educrdeepjournal.org The catalyst transports the nucleophilic anion from the aqueous or solid phase into the organic phase, where the alkylation reaction occurs. crdeepjournal.org

The use of PTC in the alkylation of compounds like 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine offers several advantages. It often allows for the use of milder and more economical inorganic bases, such as potassium carbonate or concentrated sodium hydroxide, instead of strong organometallic bases. uctm.educrdeepjournal.orgacsgcipr.org Furthermore, these reactions can be performed under solid-liquid or liquid-liquid conditions, often at room temperature, leading to cleaner reactions and simpler work-up procedures. uctm.edunih.gov For instance, the alkylation of various 6-bromo-2-substituted-3H-imidazo[4,5-b]pyridines with reagents like allyl bromide and propargyl bromide has been successfully carried out in dimethylformamide (DMF) using potassium carbonate as the base and TBAB as the catalyst. uctm.edu This approach avoids harsh conditions and provides the desired N-alkylated products in good yields. uctm.edu

Regioselective Synthesis and Isomer Control in Imidazo[4,5-b]pyridine Scaffolds

One of the primary challenges in the synthesis of substituted imidazo[4,5-b]pyridines is controlling the regioselectivity of reactions, particularly N-alkylation. nih.gov The imidazo[4,5-b]pyridine core contains three nitrogen atoms (N1, N3, and N4) that can potentially be alkylated, leading to a mixture of regioisomers. The distribution of these isomers is highly dependent on the synthetic strategy and reaction conditions employed. researchgate.net

The inherent tautomerism of the 3H-imidazo[4,5-b]pyridine system complicates its reactivity, making regiocontrol a key synthetic hurdle. nih.gov Alkylation reactions can lead to substitution on the imidazole ring nitrogens (N1 or N3) or the pyridine ring nitrogen (N4). researchgate.net

Research has shown that the alkylation of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine under PTC conditions with alkylating agents such as 1-(chloromethyl)benzene and 1-(bromomethyl)-4-methylbenzene typically yields a mixture of two main regioisomers: the N3- and N4-alkylated products. researchgate.netnih.gov However, the choice of alkylating agent can significantly influence the outcome. In a notable exception, the reaction with ethyl 2-bromoacetate under the same PTC conditions resulted in the simultaneous formation of all three possible regioisomers: N1, N3, and N4. researchgate.netnih.gov The structural assignment of these isomers is critical and is often accomplished using advanced spectroscopic techniques, such as two-dimensional Nuclear Overhauser Effect Spectroscopy (2D-NOESY), which can elucidate the spatial relationships between the alkyl group and the protons on the heterocyclic core. fabad.org.tr

Regioisomer Distribution Based on Alkylating Agent under PTC Conditions
Alkylating AgentObserved RegioisomersReference
1-(chloromethyl)benzeneN3 and N4 researchgate.netnih.gov
1-(bromomethyl)-4-methylbenzeneN3 and N4 researchgate.net
ethyl 2-bromoacetateN1, N3, and N4 researchgate.netnih.gov

The regiochemical outcome of N-alkylation is delicately balanced and can be steered by modifying the reaction conditions. Key factors include the choice of base, solvent, and catalyst. For example, using potassium carbonate (K2CO3) in DMF is a common set of conditions for promoting N-alkylation, often favoring substitution on the pyridine ring nitrogen (N4) or the imidazole nitrogen at position 3. researchgate.netfabad.org.tr The solid-liquid PTC setup, with K2CO3 as the base and TBAB as the catalyst, has been shown to be effective in producing N3 and N4 isomers. uctm.edu The relative nucleophilicity of the different nitrogen atoms can be influenced by the solvent's polarity and the counter-ion associated with the base. While systematic studies focusing solely on the 3H-imidazo[4,5-b]pyridine-6-carbaldehyde are limited, the principles derived from studies on related derivatives are fundamental. The interplay between the electronic properties of the starting material and the specific reaction environment dictates the final isomer ratio. researchgate.net

Purification and Isolation Methodologies for Imidazo[4,5-b]pyridine Compounds

After synthesis, the isolation and purification of the target imidazo[4,5-b]pyridine compounds are essential steps to obtain materials of high purity for subsequent analysis and application. The choice of purification method depends on the physical properties of the products, such as polarity and crystallinity, as well as the nature of the impurities present in the crude reaction mixture.

Column chromatography using silica gel is the most frequently reported method for the purification of imidazo[4,5-b]pyridine derivatives. uctm.eduacs.orgrsc.org This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase (eluent). acs.org

Researchers typically remove the reaction solvent under reduced pressure, and the resulting crude residue is then subjected to chromatography. uctm.edursc.org A variety of eluent systems are employed, with the polarity adjusted to achieve optimal separation. Common solvent mixtures include ethyl acetate (B1210297) in hexane (B92381) (e.g., 15% or a 1:2 and 1:1 ratio) and hexane/dichloromethane (e.g., 80/20). uctm.eduacs.orgrsc.org The progress of the separation is monitored by Thin Layer Chromatography (TLC) to identify and collect the fractions containing the pure product. acs.org Flash chromatography, a faster variant of column chromatography that uses pressure to increase the flow rate of the eluent, is also utilized for efficient purification. acs.org

Examples of Eluent Systems for Chromatography of Imidazo[4,5-b]pyridine Derivatives
Derivative TypeEluent SystemReference
3-(Alkyl/Aralkyl)-2-aryl/heteroaryl-3H-imidazo[4,5-b]pyridines15% Ethyl Acetate in Hexane acs.org
N-substituted imidazo[4,5-b]pyridinesEthyl Acetate:Hexane (1:2) rsc.org
N-substituted imidazo[4,5-b]pyridinesEthyl Acetate:Hexane (1:1) rsc.org
N-allyl/propargyl-6-bromo-2-aryl-3H-imidazo[4,5-b]pyridinesHexane/Dichloromethane (80/20) uctm.edu

Recrystallization is another valuable technique for purifying solid imidazo[4,5-b]pyridine compounds. This method relies on the difference in solubility of the desired compound and impurities in a specific solvent at different temperatures. The crude solid is dissolved in a suitable hot solvent, and as the solution cools, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor. uctm.edu

For example, after initial purification by column chromatography, solid products have been further purified by recrystallization from ethanol (B145695) to yield colorless crystals. uctm.edu The choice of solvent is critical for successful recrystallization. Following the reaction work-up, which often involves pouring the reaction mixture into water, the resulting precipitate can be collected by filtration and then recrystallized to achieve high purity. researchgate.net

Reactivity and Derivatization Strategies for 3h Imidazo 4,5 B Pyridine 6 Carbaldehyde

Functional Group Transformations of the Carbaldehyde Moiety at Position 6

The carbaldehyde group at the C6 position of the imidazo[4,5-b]pyridine ring is a primary site for chemical modification, enabling its conversion into a variety of other functional groups.

Formation of Oxime Derivatives

The reaction of 3H-imidazo[4,5-b]pyridine-6-carbaldehyde with hydroxylamine (B1172632) yields the corresponding oxime derivative. This condensation reaction is typically performed by treating the aldehyde with hydroxylamine hydrochloride in the presence of a base, such as pyridine (B92270) or sodium acetate (B1210297), to neutralize the liberated HCl. ijprajournal.com This transformation converts the electrophilic carbonyl carbon into a C=N double bond, significantly altering the electronic and steric properties of the substituent at position 6. Oximes are valuable intermediates in organic synthesis and are known to exhibit a range of biological activities. ijprajournal.com

Table 1: Synthesis of this compound Oxime

Reactant 1 Reactant 2 Product
This compound Hydroxylamine Hydrochloride This compound Oxime

Schiff Base Synthesis

Schiff bases, or imines, are readily synthesized by the condensation of this compound with primary amines. This reaction typically involves refluxing equimolar amounts of the aldehyde and the amine in a suitable solvent, such as ethanol (B145695). jocpr.com The formation of the azomethine (–C=N–) group is crucial for the biological activity observed in many Schiff base derivatives. nih.gov A variety of aromatic and heteroaromatic amines can be used to generate a library of Schiff bases, each with unique structural and electronic features. science.govresearchgate.net This versatility makes Schiff base formation a cornerstone strategy in the derivatization of heterocyclic aldehydes. jocpr.com

Table 2: Examples of Schiff Base Synthesis

Aldehyde Amine Component Resulting Schiff Base
This compound Aniline (B41778) N-(phenylmethylidene)-3H-imidazo[4,5-b]pyridin-6-amine
This compound 4-Aminobenzoic acid 4-(((3H-imidazo[4,5-b]pyridin-6-yl)methylene)amino)benzoic acid
This compound 2-Aminophenol 2-(((3H-imidazo[4,5-b]pyridin-6-yl)methylene)amino)phenol

Oxidation to Carboxylic Acids

The aldehyde functional group can be oxidized to the corresponding carboxylic acid, 3H-imidazo[4,5-b]pyridine-6-carboxylic acid. This transformation is a key step in the synthesis of many biologically active molecules. nih.gov Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO4), are effective for this purpose. For instance, a related compound, 3H-imidazo[4,5-b]pyridin-2-ylmethanol, is oxidized to its carboxylic acid by refluxing with KMnO4 in an aqueous solution. chemicalbook.com A similar strategy can be applied to the carbaldehyde. Another synthetic route involves the hydrolysis of a nitrile precursor under strong basic conditions. google.com The resulting carboxylic acid serves as a versatile intermediate for further derivatization, such as esterification or amidation.

Table 3: Oxidation to Carboxylic Acid

Starting Material Reagent Product
This compound Potassium Permanganate (KMnO4) 3H-Imidazo[4,5-b]pyridine-6-carboxylic acid

Reduction to Corresponding Alcohols

Reduction of the carbaldehyde moiety affords the corresponding primary alcohol, (3H-imidazo[4,5-b]pyridin-6-yl)methanol. This is typically achieved using a mild reducing agent like sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent such as methanol (B129727) or ethanol. masterorganicchemistry.commasterorganicchemistry.com The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon. masterorganicchemistry.com This conversion of an aldehyde to an alcohol is a fundamental transformation that provides a synthetic handle for introducing new functionalities, for example, through etherification or esterification reactions.

Table 4: Reduction to Alcohol

Starting Material Reagent Product
This compound Sodium Borohydride (NaBH4) (3H-Imidazo[4,5-b]pyridin-6-yl)methanol

Alkylation Reactions of the Imidazo[4,5-b]pyridine Scaffold

The imidazo[4,5-b]pyridine ring system contains multiple nitrogen atoms that can potentially undergo alkylation. The tautomeric nature of the N-H proton in the imidazole (B134444) ring means that alkylation can lead to a mixture of regioisomers. fabad.org.tr

N-Alkylation Reactions (e.g., at the N3 Position)

The alkylation of the imidazo[4,5-b]pyridine core is a critical pathway for synthesizing new derivatives, but it often presents challenges in regioselectivity. researchgate.net The reaction can occur at the N1, N3, or N4 positions, yielding a mixture of products. researchgate.net However, specific reaction conditions can favor the formation of a particular regioisomer.

Alkylation is typically carried out using an alkylating agent, such as an alkyl halide (e.g., allyl bromide, propargyl bromide), in the presence of a base like potassium carbonate (K2CO3) in a polar aprotic solvent like N,N-dimethylformamide (DMF). fabad.org.tructm.edu Studies have shown that alkylation of 6-bromo-2-substituted-3H-imidazo[4,5-b]pyridines with various alkyl halides can lead to selective formation of N3-substituted products. uctm.edu The choice of base, solvent, and the specific structure of the starting material can influence the reaction's outcome, sometimes leading predominantly to alkylation on the pyridine nitrogen (N4) or a mixture of isomers. fabad.org.trresearchgate.netresearchgate.net For example, the synthesis of N3-methyl substituted imidazo[4,5-b]pyridine has been successfully achieved, demonstrating the feasibility of targeting specific nitrogen atoms within the scaffold. nih.gov

Table 5: N-Alkylation of the Imidazo[4,5-b]pyridine Scaffold

Substrate Alkylating Agent Base/Solvent Major Product(s)
6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine 4-Chlorobenzyl bromide K2CO3 / DMF Mixture of N3 and N4 regioisomers
6-bromo-2-(nitro-phenyl)-3H-imidazo[4,5-b]pyridine Allyl bromide K2CO3 / TBAB 3-allyl-6-bromo-2-(nitro-phenyl)-3H-imidazo[4,5-b]pyridine
6-bromo-2-(nitro-phenyl)-3H-imidazo[4,5-b]pyridine Propargyl bromide K2CO3 / TBAB 6-bromo-2-(nitro-phenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridine

Alkylation with Various Halogenated Derivatives

The nitrogen atoms of the imidazo[4,5-b]pyridine ring system are nucleophilic and can be readily alkylated with various halogenated derivatives. This reaction is a common strategy to introduce diverse substituents, which can significantly influence the molecule's biological activity. The reaction typically proceeds in the presence of a base, which deprotonates the N-H of the imidazole ring, forming a more nucleophilic anion that then attacks the alkyl halide.

The alkylation of the 6-bromo-2-aryl-3H-imidazo[4,5-b]pyridine core with reagents such as allyl bromide and propargyl bromide has been successfully carried out under phase transfer catalysis (PTC) conditions. These reactions utilize a base like potassium carbonate in a solvent such as DMF, with tetra-n-butylammonium bromide acting as the phase transfer catalyst. This method efficiently yields N3-substituted products.

Studies have shown that the regioselectivity of alkylation can be complex. Depending on the specific substrate and reaction conditions, a mixture of regioisomers (N1, N3, and N4) can be formed. For instance, the reaction of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with a series of halogenated derivatives under PTC conditions can lead to the isolation of both N3 and N4 regioisomers.

PrecursorAlkylating AgentBase / CatalystSolventProduct(s)Ref.
6-bromo-2-(nitrophenyl)-3H-imidazo[4,5-b]pyridineAllyl bromideK₂CO₃ / TBABDMF3-allyl-6-bromo-2-(nitrophenyl)-3H-imidazo[4,5-b]pyridine
6-bromo-2-(nitrophenyl)-3H-imidazo[4,5-b]pyridinePropargyl bromideK₂CO₃ / TBABDMF6-bromo-2-(nitrophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridine
2-phenyl-4H-imidazo[4,5-b]pyridines4-chlorobenzyl bromideK₂CO₃DMFN4 and N3 regioisomers nih.gov

Table 1: Examples of N-Alkylation Reactions on the Imidazo[4,5-b]pyridine Core.

Substitution Reactions on the Imidazo[4,5-b]pyridine Core

Nucleophilic Aromatic Substitution (SNAr) at the C6 Position

The pyridine ring within the imidazo[4,5-b]pyridine scaffold is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr), particularly when activated by a good leaving group at positions C4 or C2 (analogous to C5 and C7 in the imidazo[4,5-b]pyridine system). The C6 position can also undergo substitution, typically starting from a 6-halo precursor such as 6-bromo- or 6-chloro-imidazo[4,5-b]pyridine.

While direct SNAr on this compound itself is not extensively documented, the underlying principle involves the displacement of a halide at the C6 position by a nucleophile. However, modern synthetic strategies often favor palladium-catalyzed cross-coupling reactions over classical SNAr for forming C-C or C-heteroatom bonds at this position due to their broader substrate scope and milder conditions.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for introducing aryl and heteroaryl groups at the C6 position. nih.gov This reaction involves the coupling of a 6-halo-imidazo[4,5-b]pyridine with an organoboron reagent, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This approach has been successfully employed to synthesize various 6-phenyl- and 2,6-diphenyl-substituted imidazo[4,5-b]pyridines, which are of interest for their potential biological activities. nih.gov The optimization of these reactions often involves screening different palladium catalysts, ligands, bases, and solvents to achieve high yields. nih.gov

SubstrateCoupling PartnerCatalyst / LigandBaseSolventProductRef.
6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O2,6-diphenyl-3H-imidazo[4,5-b]pyridine nih.gov
2,6-dichloro-3H-imidazo[4,5-b]pyridine4-methylphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O2-chloro-6-(4-methylphenyl)-3H-imidazo[4,5-b]pyridine nih.gov

Table 2: Suzuki Cross-Coupling Reactions at the C6 Position of Imidazo[4,5-b]pyridine Derivatives.

Direct C-H Alkenylation at the C2 Position

Direct C-H functionalization has emerged as a more atom-economical and efficient alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of the substrate. The C2 position of the imidazole ring in 3H-imidazo[4,5-b]pyridine is amenable to direct C-H alkenylation.

The first C-2 direct alkenylation of the 3H-imidazo[4,5-b]pyridine core has been achieved through a microwave-assisted palladium/copper co-catalyzed reaction. nih.govresearchgate.net This method allows for the coupling of various imidazo[4,5-b]pyridine derivatives with a range of styryl bromides. The reaction is rapid and demonstrates good functional group tolerance, accommodating halides, acetals, ethers, and cyano moieties on the coupling partners. nih.gov The optimized conditions typically involve a palladium acetate catalyst, a copper(I) iodide co-catalyst, a phenanthroline ligand, and a base like lithium tert-butoxide in a solvent such as dioxane. nih.gov

Imidazo[4,5-b]pyridine DerivativeStyryl BromideCatalyst SystemBaseConditionsYieldRef.
6-bromo-3-octyl-3H-imidazo[4,5-b]pyridine(E)-β-bromostyrenePd(OAc)₂ / CuI / PhenanthrolinetBuOLiDioxane, MW, 120 °C, 30 min75% nih.gov
6-bromo-3-octyl-3H-imidazo[4,5-b]pyridine(E)-4-cyano-β-bromostyrenePd(OAc)₂ / CuI / PhenanthrolinetBuOLiDioxane, MW, 120 °C, 30 min60% nih.gov
6-bromo-3-octyl-3H-imidazo[4,5-b]pyridine(E)-4-methoxy-β-bromostyrenePd(OAc)₂ / CuI / PhenanthrolinetBuOLiDioxane, MW, 120 °C, 30 min69% nih.gov

Table 3: Microwave-Assisted C-2 Direct Alkenylation of 3H-Imidazo[4,5-b]pyridine.

Introduction of Diverse Aromatic and Heteroaromatic Groups

The introduction of aromatic and heteroaromatic substituents onto the imidazo[4,5-b]pyridine core is a key strategy in medicinal chemistry to modulate the pharmacological properties of these compounds. These groups can be introduced at various positions, most commonly at C2 and C6.

One of the most direct methods for synthesizing 2-aryl-imidazo[4,5-b]pyridines is the condensation of 2,3-diaminopyridine (B105623) with a substituted aromatic aldehyde. nih.govmdpi.com This reaction can be performed under various conditions, including using sodium dithionite (B78146) for reductive cyclization or simply heating in a solvent like DMSO, which mediates the cyclization in the presence of air as the oxidant. mdpi.comnih.gov Microwave-assisted protocols have also been developed to reduce reaction times and improve yields. researchgate.neteurjchem.com

For substitution at both C2 and C6, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are highly effective. nih.gov Starting from a di-halogenated precursor like 2,6-dibromo-imidazo[4,5-b]pyridine, selective or sequential couplings can be performed to introduce different aryl or heteroaryl groups. For instance, coupling 2-halo-deazapurines with various potassium organotrifluoroborate salts provides an efficient route to C-2 substituted analogues. researchgate.net This methodology is compatible with a broad spectrum of electron-rich, electron-poor, and heteroaryl boronic acids and their derivatives. nih.gov

MethodPrecursor(s)Reagent(s)Key ConditionsPosition(s) FunctionalizedProduct TypeRef.
Condensation2,3-Diaminopyridine + Aryl aldehydeNa₂S₂O₅DMSOC22-Aryl-3H-imidazo[4,5-b]pyridine mdpi.com
Reductive Cyclization2-Chloro-3-nitropyridine (B167233) + Aniline; then Aryl aldehydeNa₂S₂O₄DMSO, 80 °CC2, N32,3-Diaryl-3H-imidazo[4,5-b]pyridine nih.gov
Suzuki Coupling6-Bromo-2-chloro-3H-imidazo[4,5-b]pyridineArylboronic acidPd(PPh₃)₄, K₂CO₃C62-Chloro-6-aryl-3H-imidazo[4,5-b]pyridine nih.gov
Suzuki Coupling2-Halo-imidazo[4,5-b]pyridinePotassium aryltrifluoroboratePd catalyst, ligandVaries2-Aryl-imidazo[4,5-b]pyridine researchgate.net

Table 4: Strategies for Introducing Aromatic and Heteroaromatic Groups.

Advanced Spectroscopic and Structural Characterization of 3h Imidazo 4,5 B Pyridine 6 Carbaldehyde and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides unparalleled insight into the molecular framework of imidazo[4,5-b]pyridine derivatives, allowing for the precise assignment of proton and carbon signals, and the identification of tautomeric forms.

¹H NMR for Proton Chemical Shifts and Coupling Patterns

Proton NMR (¹H NMR) is instrumental in identifying the chemical environment of hydrogen atoms within a molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton, while coupling constants (J) reveal information about adjacent protons. oregonstate.edu

For imidazo[4,5-b]pyridine derivatives, the aromatic protons typically resonate in the downfield region of the spectrum, generally between 7.0 and 9.0 ppm. irb.hr The aldehyde proton of a carbaldehyde substituent is characteristically found further downfield, often above 9.0 ppm, due to the deshielding effect of the carbonyl group. For instance, in 3-(4-fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde, the aldehyde proton appears at 9.79 ppm. nih.gov

In substituted 3H-imidazo[4,5-b]pyridines, the chemical shifts of the pyridine (B92270) ring protons are influenced by the nature and position of the substituents. For example, in a series of 6-bromo-2-(substituted-phenyl)-3H-imidazo[4,5-b]pyridine derivatives, the pyridine protons appear as doublets in the range of 7.50-8.20 ppm. researchgate.net The NH proton of the imidazole (B134444) ring is also a key feature, often appearing as a broad singlet at a high chemical shift, such as 8.80 ppm. researchgate.net

Interactive Table of ¹H NMR Data for Imidazo[4,5-b]pyridine Analogs:

Compound Proton Chemical Shift (δ, ppm) Multiplicity J (Hz)
6-Bromo-2-(4-chlorophenyl)-3H-imidazo[4,5-b]pyridine researchgate.net Pyridine H 7.50-7.52 d
Pyridine H 8.15 s
NH 8.80 s
3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde nih.gov Aromatic H 6.86-8.47 m

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is a powerful tool for mapping the carbon framework of organic molecules. libretexts.org The chemical shifts of carbon atoms in imidazo[4,5-b]pyridine systems are indicative of their hybridization and electronic environment.

The carbons of the fused heterocyclic rings typically resonate between 110 and 160 ppm. researchgate.net The carbonyl carbon of the carbaldehyde group is a particularly distinct signal, appearing significantly downfield, usually in the range of 185-200 ppm, due to the strong deshielding effect of the oxygen atom. nih.govlibretexts.org For example, the aldehyde carbon in 3-(4-fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde is observed at 185.45 ppm. nih.gov

Substituent effects also play a crucial role in determining the ¹³C chemical shifts. For instance, in 6-bromo-2-(4-chlorophenyl)-3H-imidazo[4,5-b]pyridine, the carbon signals are spread across a range from 119.0 to 161.7 ppm, reflecting the varied electronic environments within the molecule. researchgate.net

Interactive Table of ¹³C NMR Data for Imidazo[4,5-b]pyridine Analogs:

Compound Carbon Atom Chemical Shift (δ, ppm)
6-Bromo-2-(4-chlorophenyl)-3H-imidazo[4,5-b]pyridine researchgate.net Aromatic/Heterocyclic C 119.0, 128.5, 129.6, 131.8, 132.5, 134.7, 138.5, 148.1, 150.4, 161.7
3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde nih.gov Aromatic/Heterocyclic C 111.89, 115.78, 116.90, 121.32, 126.18, 130.39, 132.79, 140.89, 147.48, 160.87, 165.96

Tautomeric Form Identification using NMR

Imidazo[4,5-b]pyridine derivatives can exist in different tautomeric forms, primarily involving the migration of a proton between the nitrogen atoms of the imidazole ring (e.g., 1H- and 3H- tautomers). NMR spectroscopy is a key technique for identifying the predominant tautomer in solution. researchgate.net The chemical shifts of the protons and carbons in the heterocyclic rings can differ subtly but measurably between tautomers.

In some cases, the exchange between tautomers can be slow on the NMR timescale, allowing for the observation of distinct signals for each form. researchgate.net Conversely, rapid tautomeric exchange can lead to averaged signals. For some imidazo[4,5-b]pyridine derived iminocoumarins, the presence of two inseparable tautomers was confirmed by the observation of double signals in the ¹H NMR spectra. irb.hr Studies on related systems, such as 3-methyl-3H-imidazo[4,5-b]pyridine derivatives, have also utilized spectroscopic methods to show that the tautomeric equilibrium can be shifted to favor one form. documentsdelivered.com

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a "fingerprint" of a molecule by probing its vibrational modes. These techniques are particularly useful for identifying functional groups.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is highly effective for identifying the functional groups present in 3H-imidazo[4,5-b]pyridine-6-carbaldehyde and its analogs. The key vibrational frequencies correspond to the stretching and bending of specific bonds.

A strong absorption band corresponding to the C=O stretch of the aldehyde group is expected in the region of 1680-1700 cm⁻¹. The N-H stretching vibration of the imidazole ring typically appears as a broad band in the range of 3100-3500 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the fused ring system appear in the 1450-1650 cm⁻¹ region. researchgate.net

For example, the IR spectrum of 6-bromo-2-(4-chlorophenyl)-3H-imidazo[4,5-b]pyridine shows characteristic peaks at 3137 cm⁻¹ (N-H stretch), 1653 cm⁻¹ (C=N stretch), and 1464 cm⁻¹ (C=C stretch). researchgate.net

Interactive Table of Characteristic IR Frequencies for Imidazo[4,5-b]pyridine Analogs:

Functional Group Characteristic Absorption Range (cm⁻¹) Example Compound and Observed Frequency (cm⁻¹)
N-H Stretch 3100-3500 6-Bromo-2-(4-chlorophenyl)-3H-imidazo[4,5-b]pyridine: 3137 researchgate.net
Aromatic C-H Stretch >3000 3-[(4-fluorophenyl)methylidene]-1H,3H-naphtho[1,8-cd]-pyran-1-one: 3056 mdpi.com
C=O Stretch (Aldehyde) 1680-1700 3-Pyridinecarboxaldehyde: ~1700 nist.gov
C=N Stretch ~1650 6-Bromo-2-(4-chlorophenyl)-3H-imidazo[4,5-b]pyridine: 1653 researchgate.net

Raman Spectroscopy Applications for Imidazo[4,5-b]pyridine Derivatives

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For imidazo[4,5-b]pyridine derivatives, Raman spectra can be used to characterize the skeletal modes of the fused aromatic rings. mdpi.com

In studies of related imidazo[1,5-a]pyridine (B1214698) ligands, the most intense Raman signals were observed in the 1450–1600 cm⁻¹ spectral region, corresponding to skeletal vibrations. mdpi.com These signals were noted to shift to higher wavenumbers upon coordination with a metal, indicating a rigidification of the molecular structure. mdpi.com While specific Raman data for this compound is not widely reported, the technique holds potential for studying molecular structure, symmetry, and intermolecular interactions in this class of compounds. Resonance Raman studies on imidazole and its derivatives have also been conducted to understand their vibrational properties in detail. acs.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for the analysis of imidazopyridine derivatives, offering precise molecular weight determination and valuable structural information through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous confirmation of the elemental composition of newly synthesized compounds like this compound. By measuring the mass-to-charge ratio (m/z) with high precision (typically to four or more decimal places), HRMS allows for the calculation of a unique elemental formula, distinguishing the target molecule from other compounds with the same nominal mass.

For this compound, the elemental formula is C₇H₅N₃O. HRMS analysis, typically using Electrospray Ionization (ESI), would be expected to detect the protonated molecule, [M+H]⁺. The comparison between the experimentally measured exact mass and the theoretically calculated mass provides strong evidence for the compound's identity. mdpi.com This technique is routinely used to confirm the structures of various imidazopyridine derivatives. mdpi.comnih.gov For example, in the characterization of related imidazopyridine nucleosides, HRMS-ESI was used to confirm the elemental composition, with experimentally found m/z values closely matching the calculated values (e.g., calculated for C₂₀H₂₄Cl₂N₄O₇Na: [M+Na]⁺ = 525.0914, found 525.0917). nih.gov

Ion SpeciesElemental FormulaCalculated Exact Mass (m/z)Expected Experimental Mass (m/z)
[M]C₇H₅N₃O147.0433-
[M+H]⁺C₇H₆N₃O⁺148.0511~148.0511
[M+Na]⁺C₇H₅N₃ONa⁺170.0330~170.0330

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for analyzing polar, heterocyclic compounds like imidazopyridines, as it typically generates intact protonated molecules [M+H]⁺. nih.govresearchgate.net The resulting mass spectra can be further analyzed through tandem mass spectrometry (MS/MS), where the parent ion is isolated and fragmented by collision-induced dissociation (CID) to provide structural insights. rsc.org

The fragmentation pattern of protonated this compound is expected to be influenced by both the stable heterocyclic core and the reactive aldehyde substituent.

Stability of the Imidazopyridine Core: Studies on related imidazole-containing heterocycles show that the fused ring system is generally stable, with fragmentation primarily involving the loss of substituents rather than the opening of the imidazole ring itself. nih.gov

Fragmentation of the Aldehyde Group: A major and characteristic fragmentation pathway for many protonated aldehydes is the neutral loss of carbon monoxide (CO), corresponding to a loss of 28 Da. nih.gov Another potential fragmentation for aldehydes containing a vicinal group capable of forming a hydrogen bridge is the loss of H₂, though the loss of CO is often more dominant. nih.gov

Therefore, a prominent fragment ion in the ESI-MS/MS spectrum of [C₇H₅N₃O+H]⁺ (m/z 148.05) would be expected at m/z 120.04, corresponding to the loss of CO. Further fragmentation of the core ring structure would likely require higher collision energies.

X-ray Crystallography for Solid-State Structure Elucidation

Imidazo[4,5-b]pyridine systems can exist as a mixture of different tautomers due to the migration of a proton between the nitrogen atoms of the imidazole ring (e.g., 1H, 3H, and 7H forms). While spectroscopic methods like NMR may show averaged signals or complex spectra in solution, X-ray crystallography provides an unambiguous snapshot of the dominant tautomeric form present in the crystalline lattice. nih.gov

The technique definitively locates the positions of non-hydrogen atoms, and the position of the mobile imidazole proton can be identified directly from difference Fourier maps or inferred from the observed molecular geometry and hydrogen bonding patterns. For instance, a crystallographic study of a dihydro-5H-1,3,4-benzotriazepin-5-one derivative conclusively showed that it exists as the 1,4-dihydro tautomer in the solid state, resolving the ambiguity between two possible forms. clockss.org Similarly, for this compound, X-ray diffraction would precisely determine whether the proton resides on the N1 or N3 atom, confirming the 3H-tautomer as the correct structural assignment in the solid state. This method has been widely applied to resolve tautomerism in various heterocyclic systems. researchgate.netrsc.orgrsc.org

The solid-state structure of this compound is stabilized by a network of non-covalent interactions, which can be meticulously analyzed using crystallographic data. The molecule contains multiple hydrogen bond acceptors (the aldehyde oxygen and the pyridine and imidazole nitrogen atoms) and potential C-H donors.

Hydrogen Bonding: It is expected that the aldehyde oxygen atom would be a primary participant in hydrogen bonding. In a crystallographic study of a closely related analog, 3-(4-fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde, the aldehyde oxygen was found to accept three C—H⋯O hydrogen bonds. nih.gov Similar interactions, such as N-H···N, N-H···O, or C-H···O/N, are anticipated to link molecules of this compound into dimers, chains, or more complex three-dimensional networks. rsc.orgrsc.org

Interaction TypeDonor-H···AcceptorTypical Distance (Å)Description
Hydrogen BondN-H···N2.8 - 3.2Connects imidazopyridine rings, forming dimers or chains.
Hydrogen BondC-H···O3.0 - 3.5Involves the aldehyde oxygen, linking molecules into a network. nih.gov
π-π StackingRing Centroid···Ring Centroid3.5 - 4.0Face-to-face or offset stacking of the aromatic imidazopyridine cores. nih.govrsc.org

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular contacts within a crystal structure derived from X-ray data. nih.gov This analysis maps the different close contacts on the molecular surface. For the analogous 3-(4-fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde, Hirshfeld analysis revealed that the most significant contributions to crystal packing were from H⋯H (30.4%), H⋯C/C⋯H (23.7%), and H⋯O/O⋯H (12.2%) interactions. nih.gov A similar analysis for this compound would provide a quantitative fingerprint of its packing environment, highlighting the relative importance of hydrogen bonding, van der Waals forces, and π-stacking in building its unique supramolecular architecture. The interplay of these forces can lead to common packing motifs like herringbone or layered structures, which are characteristic of planar aromatic molecules. mdpi.com

Theoretical and Computational Investigations of this compound Systems

Computational chemistry provides powerful tools for understanding the molecular structure, reactivity, and electronic properties of heterocyclic compounds. oscars-project.eu For the 3H-Imidazo[4,5-b]pyridine scaffold and its derivatives, Density Functional Theory (DFT) has become a standard method to gain insights that complement experimental findings. mdpi.com While extensive computational studies have been performed on various substituted imidazo[4,5-b]pyridine molecules, specific theoretical data for this compound is not extensively detailed in the available literature. This article outlines the established theoretical methodologies applied to this class of compounds.

Research Applications and Biological Relevance of Imidazo 4,5 B Pyridine 6 Carbaldehyde Derivatives

Role as Pharmaceutical Intermediates and Lead Compound Scaffolds in Drug Discovery

The imidazo[4,5-b]pyridine nucleus is a versatile scaffold in drug discovery, primarily due to its structural resemblance to purines, which allows these compounds to interact with a wide range of biological targets. nih.govnih.gov This heterocyclic system is a key building block in the rational design of new biologically active molecules. mdpi.comnih.gov Researchers utilize this core to develop novel synthetic molecules that can be optimized for enhanced biological activity and selectivity. nih.govnih.gov

The development of synthetic methodologies, such as Suzuki cross-coupling and microwave-assisted synthesis, has enabled the efficient creation of diverse libraries of imidazo[4,5-b]pyridine derivatives. eurjchem.commdpi.com These methods allow for systematic modifications of the core structure, which is essential for investigating structure-activity relationships (SAR) and identifying promising lead compounds. nih.govmdpi.com The scaffold has been successfully used to generate compounds with potential applications as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. mdpi.comnih.goveurjchem.com Its adaptability makes it a cornerstone for hit generation and exploration, leading to the discovery of potent inhibitors for various enzymes and receptors. nih.govnih.gov For instance, the imidazo[4,5-b]pyridine framework has been instrumental in developing potent kinase inhibitors, demonstrating its value as a lead compound scaffold in oncology research. mdpi.comnih.govnih.gov

Advanced Therapeutic Research Applications (Mechanism-Focused Studies)

Derivatives of imidazo[4,5-b]pyridine are prominent in anticancer research, largely due to their ability to function as kinase inhibitors. nih.govrjraap.com Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.

c-Met: The imidazolopyridine ring has been identified as a novel hinge-binding scaffold for c-Met kinase, a receptor tyrosine kinase implicated in tumor growth and metastasis. nih.gov A series of 3H-imidazo[4,5-b]pyridine derivatives were developed that showed excellent inhibitory activity in both enzymatic and cellular assays. nih.govnih.gov Oral administration of a lead compound from this series effectively inhibited tumor growth in a xenograft model. nih.gov

FLT3/Aurora Kinases: Optimization of an imidazo[4,5-b]pyridine-based series of Aurora kinase inhibitors led to the discovery of compounds that also potently inhibit FMS-like tyrosine kinase 3 (FLT3). nih.govnih.govacs.org One such dual FLT3/Aurora kinase inhibitor, compound 27e , demonstrated potent activity against wild-type FLT3 and its clinically relevant mutants (FLT3-ITD and FLT3(D835Y)), which are common in acute myeloid leukemia (AML). nih.govacs.orguq.edu.aubohrium.com This compound showed strong tumor growth inhibition in an AML xenograft model following oral administration, highlighting its potential as a preclinical development candidate. acs.orguq.edu.au

GSK-3β: Glycogen synthase kinase-3β (GSK-3β) is involved in numerous cellular processes, and its inhibition is a therapeutic strategy for diseases including cancer and neurodegenerative disorders. nih.govacs.org While much of the research has focused on related scaffolds like imidazo[1,5-a]pyridines and imidazo[1,2-b]pyridazines, the broader imidazopyridine class has yielded potent GSK-3β inhibitors. nih.govacs.org

CDK-2: Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle. New imidazo[4,5-b]pyridine derivatives have been designed and synthesized, showing significant anticancer activity against breast (MCF-7) and colon (HCT116) cancer cell lines. nih.govliverpool.ac.uk The most active of these compounds also revealed remarkable inhibitory potential against CDK9, a related cyclin-dependent kinase. nih.govliverpool.ac.uk Related scaffolds such as imidazo[4,5-c]pyridine have also been investigated as a basis for CDK2 inhibitors. researchgate.net

Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives Against Various Kinases
Compound/SeriesTarget Kinase(s)Key FindingsReference(s)
Imidazolopyridine Derivativesc-MetSelected as a novel hinge-binding inhibitor scaffold; lead compound showed excellent enzymatic and cellular activity. nih.gov
27e FLT3, Aurora A, Aurora BPotent dual inhibitor with Kd values of 6.2 nM (FLT3), 7.5 nM (Aurora-A), and 48 nM (Aurora-B). Also active against FLT3 mutants. nih.govacs.orguq.edu.au
Compound 31 Aurora A, Aurora B, Aurora CPotent inhibitor with IC50 values of 0.042 µM, 0.198 µM, and 0.227 µM, respectively. nih.gov
Imidazo[4,5-b]pyridine DerivativesCDK9Showed significant anticancer activity and remarkable CDK9 inhibitory potential (IC50 = 0.63-1.32 µM). nih.govliverpool.ac.uk

Beyond kinase inhibition, certain imidazo[4,5-b]pyridine derivatives exert their anticancer effects by interfering with microtubule dynamics. A study of imidazo[4,5-b]pyridine-derived acrylonitriles identified three compounds with potent antiproliferative activity in the sub-micromolar range. mdpi.comnih.gov Further investigation through immunofluorescence staining and tubulin polymerization assays confirmed that tubulin was the primary cellular target. mdpi.comnih.govresearchgate.net Computational analysis suggested that these compounds act on the extended colchicine (B1669291) binding site, interfering with the polymerization of tubulin subunits. nih.gov The most promising compound potently inhibited cancer cell proliferation and migration without affecting the viability of normal cells, marking it as a promising anticancer agent. mdpi.comnih.gov

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of imidazo[4,5-b]pyridine derivatives. nih.gov Research has shown that substitutions at various positions on the heterocyclic core significantly influence biological activity. mdpi.com

For instance, in a series of cyano- and amidino-substituted imidazo[4,5-b]pyridines, the substitution of the pyridine (B92270) nucleus with a bromine atom markedly increased antiproliferative activity. mdpi.com The most potent compounds in this series featured a bromo-substituted core combined with either an unsubstituted amidino group or a 2-imidazolinyl group at the phenyl ring, showing sub-micromolar inhibitory concentrations against colon carcinoma cells. mdpi.com

In another study focusing on purine (B94841) isosteres, SAR analysis of regio-isomeric imidazo[4,5-b]pyridine analogues revealed that specific substitutions are critical for cytotoxicity. nih.govresearchgate.net The investigation of different heterocyclic groups at the 2-position of the scaffold identified a pyrimidine-substituted analogue as having the highest activity against certain cancer cell lines. researchgate.net These studies underscore the importance of systematic structural modification to discover compounds with improved potency and favorable pharmacological profiles. nih.govmdpi.com

The imidazo[4,5-b]pyridine scaffold has been explored for its potential in developing new antimicrobial agents to combat the growing problem of drug resistance. eurjchem.comijpbs.com Various synthesized derivatives have been screened for their activity against a range of bacteria and fungi. eurjchem.comijpbs.comnih.gov

In one study, a series of 3-(1H-imidazo[4,5-b]pyridin-2-ylamino)-N'-(5-aryl-1H-1,2,3-triazol-1-yl)propanamides were synthesized and evaluated. Several compounds in this series exhibited notable antibacterial and antifungal activity when compared to standard drugs like Ampicillin sodium and Clotrimoxazole. ijpbs.com Similarly, another investigation of new 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives found that certain compounds displayed prominent antibacterial activity, while another showed both antibacterial and antifungal properties. eurjchem.com These findings suggest that the imidazo[4,5-b]pyridine moiety can serve as a promising template for the synthesis of new antimicrobial agents. eurjchem.com

The antibacterial activity of imidazo[4,5-b]pyridine derivatives has been specifically tested against both Gram-positive and Gram-negative bacterial strains. mdpi.comijpbs.comnih.govmdpi.com

One study evaluated a series of compounds against Gram-positive bacteria (Bacillus subtilis, Staphylococcus aureus) and Gram-negative bacteria (Escherichia coli, Salmonella typhi). ijpbs.com Among the tested compounds, one derivative was found to be particularly effective against all the tested bacterial strains, while others showed more specific efficacy against Gram-negative bacteria. ijpbs.com

However, not all derivatives show broad-spectrum activity. A different series of cyano- and amidino-substituted imidazo[4,5-b]pyridines were found to be largely devoid of antibacterial activity, with most compounds having MIC values > 64 μM. mdpi.com The exception was a derivative substituted with bromine on the pyridine nucleus and bearing a 2-imidazolinyl group, which showed moderate activity against E. coli (MIC 32 μM). mdpi.comnih.gov In another study, researchers found that Gram-positive bacteria (Bacillus cereus) were more sensitive to the action of their tested compounds compared to Gram-negative bacteria (Escherichia coli), which were more resistant. nih.govmdpi.com These varied results highlight the sensitivity of antibacterial activity to the specific substitution patterns on the imidazo[4,5-b]pyridine core.

Antimicrobial Activity of Selected Imidazo[4,5-b]pyridine Derivatives
Compound SeriesTest OrganismsActivity HighlightsReference(s)
3-(1H-imidazo[4,5-b]pyridin-2-ylamino)-N'-(5-aryl-1H-1,2,3-triazol-1-yl)propanamidesB. subtilis, S. aureus, E. coli, S. typhi, A. niger, C. albicansCompound VId was effective against all tested bacteria. Compounds VIb and VIf were effective against Gram-negative bacteria. ijpbs.com
6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridinesVarious bacteria and fungiCompounds 3b and 3k showed prominent antibacterial activity; compound 3f showed both antibacterial and antifungal activity. eurjchem.com
Cyano- and amidino-substituted imidazo[4,5-b]pyridinesS. aureus, S. pneumoniae, E. coliMost compounds were inactive (MIC > 64 µM). Compound 14 showed moderate activity against E. coli (MIC 32 µM). mdpi.com
N3-alkylated 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridinesBacillus cereus (Gram-positive), Escherichia coli (Gram-negative)Gram-positive bacteria were more sensitive than Gram-negative bacteria, which were much more resistant. nih.govmdpi.com

Antimicrobial Research: Antibacterial and Antifungal Activities

Enzyme Inhibition Studies (e.g., Dihydrofolate Reductase (DHFR) Active Sites)

Derivatives of the imidazo[4,5-b]pyridine scaffold have been investigated as inhibitors of various enzymes due to their structural resemblance to endogenous purines. One area of interest has been their potential to inhibit Dihydrofolate Reductase (DHFR), a key enzyme in the synthesis of nucleic acids and amino acids. Molecular docking studies have been employed to investigate the potential interactions of imidazo[4,5-b]pyridine derivatives with the active site of DHFR. nih.gov These computational studies help in understanding the binding modes and predicting the inhibitory potential of newly synthesized compounds. nih.gov

In one study, various N-alkylation regioisomers of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine were subjected to molecular docking simulations with DHFR active sites. The results indicated that these analogs could adopt numerous important interactions with the amino acid residues within the enzyme's active site, suggesting their potential as DHFR inhibitors. nih.gov While this particular study did not focus on the 6-carbaldehyde derivative specifically, it highlights the potential of the broader imidazo[4,5-b]pyridine class as a scaffold for designing DHFR inhibitors.

Compound ClassEnzyme TargetResearch FocusKey Findings
Imidazo[4,5-b]pyridine DerivativesDihydrofolate Reductase (DHFR)Molecular Docking StudiesAnalogs show potential for significant interaction with the DHFR active site. nih.gov

Anti-inflammatory Research (e.g., Modulation of TNF-α, IL-6)

Chronic inflammation is implicated in a wide range of diseases, and the modulation of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) is a key therapeutic strategy. Certain imidazo[4,5-b]pyridine derivatives have demonstrated anti-inflammatory properties. For instance, a specific derivative, compound 22, has been studied for its ability to reduce the inflammatory response in human retinal pigment epithelial (ARPE-19) cells. nih.gov This compound was found to diminish the inflammatory effects induced by tert-butyl hydroperoxide. nih.gov The inflammatory response in retinal ischemia involves the upregulation of TNF-α and IL-6, suggesting that the anti-inflammatory effects of compound 22 may be mediated through the modulation of these cytokines. nih.gov

Furthermore, research into 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives has revealed their potential as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes. nih.gov While this study focused on COX inhibition, the broader anti-inflammatory potential of the imidazo[4,5-b]pyridine scaffold warrants further investigation into its effects on key inflammatory mediators like TNF-α and IL-6.

Compound/DerivativeResearch ModelKey Inflammatory MediatorsPotential Mechanism
Compound 22 (imidazo[4,5-b]pyridine structure)Human retinal pigment epithelial (ARPE-19) cellsTNF-α, IL-6Diminishes tert-butyl hydroperoxide-induced inflammatory response. nih.gov
2,3-diaryl-3H-imidazo[4,5-b]pyridine derivativesNot specifiedNot specifiedInhibition of cyclooxygenase (COX) enzymes. nih.gov

Antiviral Research (e.g., against Bovine Viral Diarrhea Virus (BVDV))

The quest for novel antiviral agents has led to the exploration of various heterocyclic compounds, including those with an imidazo[4,5-b]pyridine core. Bovine Viral Diarrhea Virus (BVDV), a member of the Pestivirus genus, is a significant pathogen in cattle and serves as a valuable surrogate for the hepatitis C virus in drug discovery research. openmedicinalchemistryjournal.commdpi.com

Studies on related imidazo[4,5-c]pyridines have shown that these compounds can be highly potent inhibitors of pestivirus replication. nih.gov For example, 5-[(4-bromophenyl)methyl]-2-phenyl-5H-imidazo[4,5-c]pyridine (BPIP) was found to be a potent inhibitor of the in vitro replication of Classical Swine Fever Virus (CSFV), a close relative of BVDV. nih.gov The mechanism of action for these compounds is believed to involve the targeting of the viral RNA-dependent RNA polymerase (RdRp). nih.gov While direct studies on 3h-Imidazo[4,5-b]pyridine-6-carbaldehyde derivatives against BVDV are not extensively detailed in the provided results, the activity of the closely related imidazo[4,5-c]pyridine scaffold suggests that the imidazo[4,5-b]pyridine core is a promising starting point for the development of novel anti-BVDV agents.

Compound ClassVirus TargetProposed Mechanism of Action
Imidazo[4,5-c]pyridinesClassical Swine Fever Virus (CSFV), Bovine Viral Diarrhea Virus (BVDV)Inhibition of viral RNA-dependent RNA polymerase (RdRp). nih.gov

Angiotensin II Receptor Antagonist Research

Angiotensin II receptor antagonists are a cornerstone in the management of hypertension and other cardiovascular diseases. The imidazo[4,5-b]pyridine scaffold has been successfully utilized in the development of potent and orally active angiotensin II receptor antagonists. mdpi.comacs.orgnih.govacs.org These compounds act by blocking the AT1 receptor, thereby preventing the vasoconstrictive and other hypertensive effects of angiotensin II. mdpi.com

The discovery of a series of N-(biphenylylmethyl)imidazoles as potent, orally active antihypertensives paved the way for further exploration of related heterocyclic systems. acs.org Subsequent research led to the development of imidazo[4,5-b]pyridine-based antagonists, demonstrating the versatility of this scaffold in designing cardiovascular drugs. acs.orgnih.govacs.org While specific derivatives originating from this compound are not explicitly detailed, the established role of the core structure in angiotensin II receptor antagonism highlights a significant area of its therapeutic potential.

Compound ClassTarget ReceptorTherapeutic Application
Imidazo[4,5-b]pyridine derivativesAngiotensin II Type 1 (AT1) ReceptorAntihypertensive. mdpi.comacs.orgnih.govacs.org

Antiglycation and Antioxidative Potential Research

Glycation, the non-enzymatic reaction between sugars and proteins or lipids, and oxidative stress are implicated in the pathogenesis of various chronic diseases, including diabetes and its complications. mdpi.com Consequently, compounds with both antiglycation and antioxidant properties are of significant interest.

A series of novel imidazo[4,5-b]pyridine benzohydrazones have been synthesized and evaluated for their antiglycation and antioxidative potential. researchgate.net The research found that compounds with di- and trihydroxy substitutions exhibited good activity. researchgate.net One particular compound demonstrated potent antiglycation activity, with an IC50 value of 140.16 ± 0.36 µM, which was noted to be more potent than the reference compound, Rutin. researchgate.net The same series of compounds also displayed moderate antioxidant potential in DPPH radical scavenging assays, with IC50 values ranging from 96.50 ± 0.45 to 189.98 ± 1.00 µM. researchgate.net This research underscores the potential of the imidazo[4,5-b]pyridine scaffold in the development of dual-action agents to combat diseases associated with glycation and oxidative stress. mdpi.com

Compound SeriesActivityKey Findings
Imidazo[4,5-b]pyridine benzohydrazonesAntiglycationDihydroxy and trihydroxy substituted compounds showed good activity. One compound (IC50 = 140.16 ± 0.36 µM) was more potent than Rutin. researchgate.net
Imidazo[4,5-b]pyridine benzohydrazonesAntioxidantModerate DPPH radical scavenging activity (IC50 = 96.50 ± 0.45 to 189.98 ± 1.00 µM). researchgate.net

Applications in Materials Science Research

Corrosion Inhibition Studies (e.g., Mild Steel Protection)

Beyond its biomedical applications, the imidazo[4,5-b]pyridine structure has proven valuable in materials science, particularly as a corrosion inhibitor for mild steel in acidic environments. theaic.orgimist.manajah.eduresearchgate.net The presence of nitrogen atoms in the heterocyclic system and the potential for π-electron interactions allow these molecules to adsorb onto the metal surface, forming a protective layer that inhibits corrosion. theaic.orgresearchgate.net

Studies have shown that imidazo[4,5-b]pyridine derivatives can act as efficient corrosion inhibitors for mild steel in hydrochloric acid solutions. imist.manajah.eduresearchgate.net The inhibition efficiency is dependent on the concentration of the inhibitor, with higher concentrations generally leading to greater protection. theaic.orgimist.ma The adsorption of these inhibitors on the mild steel surface has been found to follow the Langmuir adsorption isotherm, indicating the formation of a monolayer. theaic.orgimist.ma Both experimental and computational studies, including Density Functional Theory (DFT), have been used to understand the inhibition mechanism and support the strong interaction between the inhibitor molecules and the steel surface. imist.maresearchgate.net

Inhibitor ClassMetalCorrosive EnvironmentKey Findings
Imidazo[4,5-b]pyridine derivativesMild SteelHydrochloric Acid (HCl)High inhibition efficiency, concentration-dependent, follows Langmuir adsorption isotherm. theaic.orgimist.manajah.eduresearchgate.net
6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine (P1)Mild Steel1.0 M HClInhibition efficiency improves with increasing concentration. imist.manajah.eduresearchgate.net
6-bromo-2-(4-chlorophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridine(SB9a) and 6-bromo-2-(4-chlorophenyl)-3-decyl-3H-imidazo[4,5-b]pyridine (SB14a)Mild Steel1 M HClHigh inhibition performance, acting as mixed-type inhibitors. researchgate.net

Investigation of Proton and Charge Transfer Processes

The imidazo[4,5-b]pyridine framework is an excellent platform for studying photoinduced proton and charge transfer phenomena due to its inherent proton donor and acceptor sites. Research on derivatives has provided fundamental insights into these ultrafast processes. A notable example is the investigation of 2-(2'-hydroxyphenyl)imidazo[4,5-b]pyridine, which serves as a model for understanding the complex interplay of structural isomers and their excited-state dynamics. nih.gov

In this derivative, isomers with an intramolecular hydrogen bond between the hydroxyl group and the imidazole (B134444) nitrogen undergo an extremely rapid excited-state intramolecular proton transfer (ESIPT). nih.gov This process results in the formation of a tautomeric species that exhibits a very large Stokes shift, a significant difference between the absorption and emission maxima. nih.gov

Conversely, isomers where the hydroxyl group is hydrogen-bonded to the solvent act as potent photoacids, undergoing dissociation in the excited state in basic solvents. nih.gov The pyridine nitrogen in these molecules demonstrates photobase character, becoming protonated in the excited state, even in some neutral solvents. nih.gov Furthermore, an efficient non-radiative deactivation pathway has been identified and attributed to a twisted intramolecular charge-transfer (TICT) process. This TICT process is facilitated by the deprotonation of the hydroxyl group and the protonation of the pyridine nitrogen, highlighting the complex and interconnected nature of proton and charge transfer in these systems. nih.gov

Design and Synthesis of Chemosensors and pH Probes

The inherent responsiveness of the imidazo[4,5-b]pyridine core to its chemical environment makes it an attractive scaffold for the design of chemosensors and pH probes. The aldehyde group of this compound can be readily condensed with various amines to create Schiff base derivatives, which often exhibit interesting photophysical properties suitable for sensing applications.

A prime example is the development of iminocoumarin derivatives incorporating the imidazo[4,5-b]pyridine nucleus. irb.hr These compounds have been synthesized and systematically studied for their potential as pH-sensing molecules in various solvents. irb.hr The synthesis involves the condensation of an amino-imidazo[4,5-b]pyridine precursor with substituted salicylaldehydes to yield the target iminocoumarins. irb.hr

The photophysical characterization of these derivatives using UV-Vis and fluorescence spectroscopy has demonstrated that their spectral responses are significantly influenced by both solvent polarity and the nature of the electronic substituents on the iminocoumarin and imidazo[4,5-b]pyridine cores. irb.hr Detailed studies of their acid-base properties have revealed distinct protonation equilibria. irb.hr Computational analysis, in excellent agreement with experimental measurements, indicates that these systems exist as monoprotonated cations at neutral pH. They transition to diprotonated forms in acidic conditions (pH 3.4-4.4) and revert to their neutral, unionized state in strongly basic environments (pH 10.4-13.7). irb.hr

The ability to fine-tune the pKa values and, consequently, the pH sensing range by simply altering a single substituent on the iminocoumarin core presents a straightforward strategy for tailoring these probes for specific applications. irb.hr

Table 1: Experimentally Measured and Computationally Determined pKa Values for Imidazo[4,5-b]pyridine Derived Iminocoumarins

Compound Transition Experimental pKa Computational pKa
11 dication/monocation 4.4 4.3
monocation/neutral 10.4 10.4
12 dication/monocation 3.4 3.6
monocation/neutral 10.5 10.5
13 dication/monocation 3.5 3.7
monocation/neutral 11.0 11.2
14 dication/monocation 3.5 3.7

Data sourced from a study on imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes. irb.hr

Supramolecular Chemistry and Host-Guest Interaction Studies (Based on Intermolecular Interactions)

Supramolecular chemistry, which focuses on chemical systems composed of discrete numbers of molecules, relies on the principles of molecular recognition and self-assembly through non-covalent intermolecular interactions. The imidazole ring, a key component of the this compound structure, is known to participate in a variety of these weak interactions, making its derivatives promising candidates for studies in supramolecular and host-guest chemistry. mdpi.com

The formation of supramolecular species is driven by interactions such as hydrogen bonding, π-π stacking, ionic bonds, and van der Waals forces. mdpi.com The imidazo[4,5-b]pyridine scaffold possesses several features that facilitate these interactions. The imidazole moiety contains both a hydrogen bond donor (N-H) and acceptor (the lone pair on the sp2-hybridized nitrogen), allowing for the formation of robust and directional hydrogen-bonded networks. This is a fundamental interaction in many biological systems and is crucial for the self-assembly of synthetic supramolecular structures. mdpi.com

Furthermore, the aromatic nature of the fused ring system allows for π-π stacking interactions with other aromatic molecules. These interactions, though weaker than hydrogen bonds, are vital for the stabilization of larger supramolecular assemblies and play a significant role in the recognition between a host molecule and an aromatic guest. The aldehyde functionality at the 6-position can be further modified to introduce specific recognition sites or functionalities that can direct the assembly process or bind to particular guests. By strategically designing derivatives of this compound, it is possible to create host molecules with cavities or clefts that can selectively encapsulate guest species, leading to applications in areas such as molecular sensing, catalysis, and drug delivery.

Q & A

Q. What are the key considerations for synthesizing 3H-Imidazo[4,5-b]pyridine-6-carbaldehyde with high purity?

The synthesis requires careful optimization of reaction conditions, including solvent choice, temperature, and catalysts. For example, a general procedure involves reacting 6-bromo-1,3-dihydro-imidazo[4,5-b]pyridin-2-one with aldehydes under reflux in ethanol or DMF, using bases like K2_2CO3_3 and tetra-n-butyl ammonium bromide as phase-transfer catalysts . Purification via column chromatography (e.g., ethyl acetate/hexane) and recrystallization from methanol ensures high purity . Elemental analysis (C, H, N) is critical for confirming stoichiometric ratios, as shown in studies achieving >97% purity with analytical data matching calculated values (e.g., C: 59.12% vs. 59.27% found) .

Q. How is the aldehyde functional group in this compound characterized experimentally?

The aldehyde group is confirmed via spectroscopic methods:

  • NMR : A characteristic singlet for the aldehyde proton appears at δ 9.8–10.2 ppm.
  • FT-IR : A strong absorption band near 1700–1720 cm1^{-1} corresponds to the C=O stretch.
  • X-ray crystallography (if crystallizable): Provides unambiguous confirmation of the aldehyde's position and molecular geometry, as demonstrated in structurally related imidazopyridine derivatives .
    Derivatization into oximes (e.g., using hydroxylamine) can further validate reactivity, as seen in Sigma-Aldrich’s (E)-oxime product (SMILES: Cn1cnc2cc(\C=N\O)cnc12) .

Advanced Research Questions

Q. How can researchers address regioisomeric byproducts during the synthesis of imidazopyridine derivatives?

Regioisomerism arises from competing nucleophilic attack pathways. For example, in reactions involving 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile, the CH2_2 group may exhibit higher nucleophilicity than the NH group, leading to route-specific products. To resolve this:

  • Use HPLC-MS or 2D NMR (e.g., 1^{1}H-13^{13}C HSQC) to identify byproducts.
  • Optimize reaction conditions (e.g., solvent polarity, temperature) to favor the desired pathway. Literature precedence suggests that piperidine-catalyzed three-component reactions in ethanol minimize side products .
  • Employ X-ray crystallography to unambiguously assign regioisomers, as demonstrated for 3-allyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one .

Q. What computational approaches are suitable for predicting the reactivity of this compound?

Density Functional Theory (DFT) studies are widely used to model:

  • Electrophilic reactivity : The aldehyde group’s electron-withdrawing effect lowers the LUMO energy, enhancing susceptibility to nucleophilic attack.
  • Tautomeric equilibria : Prototropic shifts (e.g., between 1H- and 3H- tautomers) can be analyzed using solvent-dependent DFT calculations, as shown for related imidazopyridines .
  • Regioselectivity : Atomic charges and Fukui indices predict preferred sites for functionalization, aiding in rational design of derivatives .

Q. How can researchers evaluate the compound’s potential as a kinase inhibitor or therapeutic agent?

  • In vitro assays : Test inhibition of kinases like c-Met using enzymatic assays (IC50_{50} determination). Chen et al. (2012) reported imidazopyridines with IC50_{50} values <10 nM via ATP-competitive binding .
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., carboxaldehyde → oxime, hydrazone) and compare bioactivity. For instance, Novartis patented 6-carbonitrile derivatives as complement factor B inhibitors for ophthalmic diseases .
  • Molecular docking : Simulate binding poses with target proteins (e.g., Aurora A kinase) using software like AutoDock or Schrödinger .

Q. How should conflicting data on biological activity across studies be reconciled?

  • Meta-analysis : Compare experimental conditions (e.g., cell lines, assay protocols). For example, discrepancies in IC50_{50} values may arise from variations in ATP concentrations in kinase assays.
  • Control experiments : Verify compound stability under assay conditions (e.g., pH, temperature) to rule out degradation artifacts.
  • Orthogonal validation : Use multiple techniques (e.g., SPR, ITC) to confirm binding affinities .

Methodological Resources

Q. What strategies are effective for derivatizing the aldehyde group to expand chemical diversity?

  • Nucleophilic addition : React with amines (e.g., hydroxylamine, hydrazines) to form oximes or hydrazones, as shown in Sigma-Aldrich’s oxime derivative .
  • Reductive amination : Convert the aldehyde to secondary amines using NaBH3_3CN and primary amines.
  • Knoevenagel condensation : Generate α,β-unsaturated derivatives via reaction with active methylene compounds (e.g., malononitrile) .

Q. What are the best practices for handling and storing this compound in experimental settings?

  • Storage : Keep under inert atmosphere (N2_2 or Ar) at −20°C in amber vials to prevent oxidation of the aldehyde group.
  • Stability monitoring : Regular HPLC analysis (e.g., C18 column, acetonitrile/water gradient) detects degradation products.
  • Safety : Use fume hoods and PPE due to potential formaldehyde release during decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3h-Imidazo[4,5-b]pyridine-6-carbaldehyde
Reactant of Route 2
Reactant of Route 2
3h-Imidazo[4,5-b]pyridine-6-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.